3-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one
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Overview
Description
3-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields. This compound features a triazine ring, which is known for its stability and versatility in chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one typically involves the reaction of 3-hydroxyaniline with 6-methyl-2H-1,2,4-triazin-5-one under controlled conditions. The reaction is often carried out in the presence of a suitable catalyst and solvent to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
3-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The triazine ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled temperature and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include quinones, amines, and various substituted triazine derivatives, which can have different functional groups attached to the triazine ring .
Scientific Research Applications
3-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, such as the suppression of cell proliferation in cancer cells .
Comparison with Similar Compounds
Similar Compounds
4-(3-hydroxyanilino)-quinolines: These compounds share a similar aniline moiety and have shown potent kinase inhibitory activity.
4-(3-hydroxyanilino)-6,7-dimethoxyquinazoline: This compound is structurally similar and has been studied for its potential as a kinase inhibitor.
Uniqueness
3-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one is unique due to its triazine ring, which provides stability and versatility in chemical reactions.
Properties
IUPAC Name |
3-(3-hydroxyanilino)-6-methyl-2H-1,2,4-triazin-5-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10N4O2/c1-6-9(16)12-10(14-13-6)11-7-3-2-4-8(15)5-7/h2-5,15H,1H3,(H2,11,12,14,16) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIIZWRPVMVEYLY-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NNC(=NC1=O)NC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=NNC(=NC1=O)NC2=CC(=CC=C2)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10N4O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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